molecular formula C7H12ClNO2 B6189446 rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 202585-84-0

rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No. B6189446
CAS RN: 202585-84-0
M. Wt: 177.6
InChI Key:
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Description

“rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name (1S,2R,3S,4R)-3-aminobicyclo [2.2.1]heptane-2-carboxylic acid hydrochloride . It has a molecular weight of 191.66 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane derivatives has been achieved through an asymmetric approach via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The compound can be synthesized via a formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .


Physical And Chemical Properties Analysis

The compound has a melting point of 198-200°C . It is a powder at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, followed by the introduction of a carboxylic acid group and a hydrochloride salt.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Cyclopentadiene and methacrolein undergo a Diels-Alder reaction to form a bicyclic intermediate.", "The intermediate is reduced with sodium borohydride to form a diol.", "The diol is treated with sodium hydroxide to form a carboxylic acid group.", "The carboxylic acid group is converted to a hydrochloride salt by treatment with hydrochloric acid.", "The hydrochloride salt is dissolved in ethanol and diethyl ether.", "Chloroacetic acid is added to the solution and the mixture is stirred at room temperature.", "Sodium bicarbonate is added to the mixture to neutralize the solution.", "The mixture is filtered and the filtrate is concentrated to yield the final product as a hydrochloride salt." ] }

CAS RN

202585-84-0

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

0

Origin of Product

United States

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